2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide typically involves the cyclization of glycine-derived enamino amides. One common method includes the use of methanesulfonic acid under reflux conditions in methanol . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar pyrrole core but with different substituents.
4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide derivatives: These compounds have variations in the substituents on the pyrrole ring, leading to different properties and applications.
Uniqueness
2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide is unique due to its specific amino and ethyl substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and development.
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
5-amino-2-ethyl-3-hydroxy-2H-pyrrole-4-carboxamide |
InChI |
InChI=1S/C7H11N3O2/c1-2-3-5(11)4(7(9)12)6(8)10-3/h3,11H,2H2,1H3,(H2,8,10)(H2,9,12) |
InChI Key |
JFARRBXICXREJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=C(C(=N1)N)C(=O)N)O |
Origin of Product |
United States |
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